1-(Benzenesulfonyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
1-(benzenesulfonyl)azepane |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,12-8-4-3-5-9-12)13-10-6-1-2-7-11-13/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI Key |
SYWRFUXCKANUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzenesulfonyl Azepane and Derivatives
Direct Sulfonylation Approaches
Direct sulfonylation methods involve the formation of the nitrogen-sulfur bond by reacting a pre-existing azepane or a derivative with a benzenesulfonyl source. These are among the most straightforward methods for accessing the title compound.
Reaction of Azepane with Benzenesulfonyl Chloride
The most fundamental approach to 1-(benzenesulfonyl)azepane is the direct reaction of azepane with benzenesulfonyl chloride. This reaction, a classic example of the Hinsberg test for secondary amines, proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. jove.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure involves the treatment of cyclic and acyclic amines with a sulfonyl chloride in the presence of a scavenger for the generated HCl. sci-hub.st While traditional methods often employ pyridine (B92270) or triethylamine (B128534) as the base, alternative conditions have been developed. For instance, the use of zinc dust in dry tetrahydrofuran (B95107) (THF) has been reported as an efficient, neutral condition for the N-sulfonylation of various amines, including cyclic ones, affording the corresponding sulfonamides in excellent yields. sci-hub.st
Table 1: Representative Conditions for the Sulfonylation of Amines
| Amine | Sulfonylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield | Reference |
| Various amines | Aryl sulfonyl chlorides | Zinc dust | THF | Varies | High | sci-hub.st |
| Primary/Secondary amines | Benzenesulfonyl chloride | Aqueous base | Not specified | Not specified | Not specified | jove.com |
N-Sulfonylation of Azepane Derivatives
The N-sulfonylation strategy can be extended to azepane rings that are already part of a more complex molecular scaffold. This approach is valuable in late-stage functionalization during the synthesis of complex target molecules. For example, in the synthesis of certain indole (B1671886) derivatives, the nitrogen atom of a heterocyclic system can be protected with a benzenesulfonyl group. researchgate.net This highlights the utility of the sulfonylation reaction in protecting or modifying the properties of a nitrogen atom within a larger molecule. The reaction conditions are generally similar to those used for the parent azepane, employing a sulfonyl chloride in the presence of a suitable base.
Nitrene-Based Synthetic Routes
Nitrene-based strategies offer a more convergent approach to the azepane skeleton, where the seven-membered ring is constructed through the reaction of a highly reactive nitrene intermediate.
Generation and Trapping of Sulfonylnitrenes
A modern and powerful method for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.govresearchgate.net This strategy is centered on the conversion of a nitro group into a singlet nitrene, which then undergoes insertion into the aromatic ring. nih.govmanchester.ac.uk This process, often mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. nih.govresearchgate.net Subsequent hydrogenation of the azepine intermediate yields the saturated azepane ring. nih.gov This photochemical method allows for the synthesis of polysubstituted azepanes from readily available nitroarenes in just two steps. nih.gov
Another approach involves the generation of α-imino rhodium carbenes from N-sulfonyl-1,2,3-triazoles, which can then be used to construct azepane ring systems.
Cycloaddition Reactions with Aromatic Systems
The direct reaction of a sulfonylnitrene with an aromatic system, such as benzene, can lead to the formation of an N-sulfonylazepine. chempedia.info The stabilized singlet nitrene can undergo a concerted cycloaddition reaction with the benzene ring to form the seven-membered azepine ring. slideshare.net This method is a classical approach to azepine synthesis. The sulfonylnitrene is typically generated in situ, for example, from the corresponding sulfonyl azide (B81097) through thermolysis or photolysis.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of chiral this compound derivatives is crucial for accessing enantiomerically pure compounds for various applications. Several strategies have been successfully employed.
One approach involves the stereoselective synthesis of heavily hydroxylated azepane iminosugars, where a key step is an osmium-catalyzed tethered aminohydroxylation. nih.gov This reaction allows for the formation of a new C-N bond with high regio- and stereocontrol.
Another strategy is the asymmetric synthesis of azepine-fused cyclobutanes from yne-methylenecyclopropanes. pku.edu.cn This gold(I)-catalyzed reaction proceeds through a cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement cascade, where the chirality is established in the initial cyclopropanation step and transferred to the final product.
Furthermore, a flexible route for the stereoselective synthesis of (1R)-1-alkyldihydro and tetrahydrobenzazepin(ones) has been developed. researchgate.net This method relies on a highly diastereoselective 1,2-addition to a stereopure aromatic hydrazone, followed by a ring-closing metathesis reaction to form the seven-membered ring.
The synthesis of novel chiral binaphthylazepine organocatalysts has also been reported, where the stereochemistry is controlled through the use of an enantiopure starting material, (S)-1,1'-binaphthol. nih.gov
Strategies for Diastereoselective Control
Achieving diastereoselectivity in the synthesis of substituted azepanes is a significant challenge. Researchers have developed several strategies to control the relative stereochemistry of substituents on the seven-membered ring.
One effective method involves a copper-catalyzed intramolecular cyclization. This approach utilizes the borylcupration of (E/Z)-1,3-dienes, followed by the capture of the resulting (Z)-allylcopper species with an imine. This sequence produces 7-membered N-heterocycles as single diastereomers. researchgate.net The reaction is applicable to a variety of dienyl arenes that have an imine group at the ortho-position, yielding borylated 2,3-cis-substituted 1-benzo[b]azepines with high diastereoselectivity. researchgate.net
Another powerful strategy employs Brønsted acid catalysis to react 2-aminoaryl N-monosubstituted hydrazones with 2-oxo-3-butenoates. This method capitalizes on the umpolung reactivity of 2-aminobenzaldehyde (B1207257) arylhydrazones to afford (E)-diazoaryl-benzo[b]azepine derivatives in excellent yields (89-99%) and with high diastereoselectivities (>19:1 dr). nih.gov
The table below summarizes a representative diastereoselective synthesis.
| Reactants | Catalyst/Reagents | Product | Diastereomeric Ratio (dr) | Yield | Reference |
| 2-Aminobenzaldehyde arylhydrazone, Ethyl 2-oxo-3-butenoate | Brønsted Acid | (E)-Diazoaryl-benzo[b]azepine derivative | >19:1 | 89-99% | nih.gov |
| (E/Z)-Dienyl arene with ortho-imine, Bis(pinacolato)diboron, Cu catalyst | - | Borylated 2,3-cis-substituted 1-benzo[b]azepine | Single diastereomer | Good | researchgate.net |
Enantioselective Approaches
The synthesis of specific enantiomers of azepane derivatives is critical for pharmaceutical applications. Enantioselective methods often rely on asymmetric catalysis to create chiral centers with high fidelity.
A notable approach is the iridium-catalyzed asymmetric allylic amination of allylic carbonates with 2-allylanilines. Using a catalyst generated from [Ir(dbcot)Cl]2 and a phosphoramidite (B1245037) ligand, the desired amination products can be obtained in up to 99% yield and 99% enantiomeric excess (ee). rsc.org These products can then undergo a ring-closing metathesis reaction to furnish enantioenriched 2,5-dihydrobenzo[b]azepine derivatives. rsc.org
In the context of complex natural product synthesis, the enantioselective synthesis of an azepane substructure was achieved during the total synthesis of (−)-communesin F. nih.gov This route involved a palladium-catalyzed allylic amination to provide the desired azepane as a single diastereomer. nih.gov The synthesis began with the enantioselective bromocyclization of Nβ-Cbz-N1-benzenesulfonyltryptamine, catalyzed by a chiral phosphoric acid (TRIP), to establish the initial stereocenter. nih.gov
The table below highlights a key enantioselective reaction.
| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Allylic Amination / RCM | [Ir(dbcot)Cl]2 / Phosphoramidite Ligand | Allylic carbonate, 2-allylaniline | Enantioenriched 2,5-dihydrobenzo[b]azepine | up to 99% | up to 99% | rsc.org |
| Enantioselective Bromocyclization | (S)-TRIP (chiral phosphoric acid) | Nβ-Cbz-N1-benzenesulfonyltryptamine | C3a′-bromocyclotryptamine | 96% | 93% | nih.gov |
Ring Expansion Methodologies from Piperidine (B6355638) Derivatives
Ring expansion strategies provide a powerful means to access the seven-membered azepane core from more readily available six-membered piperidine precursors. manchester.ac.uk This transformation circumvents the often-challenging kinetics of forming medium-sized rings directly. mdpi.com
A highly stereoselective and regioselective synthesis of azepane derivatives has been demonstrated through the ring expansion of piperidines. rsc.org This method yields diastereomerically pure azepanes in excellent yields, with the structure and stereochemistry of the products confirmed by X-ray crystallographic analysis. rsc.orglookchem.com This strategy has also been successfully applied to construct the azepine backbone of potentially bioactive compounds. rsc.org While detailed mechanisms can vary, these expansions often proceed through intermediates like bicyclic aziridinium (B1262131) ions or involve rearrangements such as the Beckmann rearrangement of piperidones. manchester.ac.uknih.gov
Green Chemistry Approaches in Benzenesulfonylazepane Synthesis
The principles of green chemistry, which focus on creating more sustainable and environmentally benign chemical processes, are increasingly being applied to pharmaceutical synthesis. mdpi.comjocpr.com These principles advocate for waste prevention, high atom economy, and the use of safer solvents and catalysts. nih.govacs.org
Catalytic Systems and Environmentally Conscious Protocols
In the synthesis of N-heterocycles like azepanes, green catalytic methods are particularly valuable. mdpi.com Metal-catalyzed reactions, for instance, can offer highly efficient and selective pathways, reducing the need for stoichiometric reagents and minimizing waste. rroij.com The development of recyclable catalysts further enhances the sustainability of these processes. mdpi.com
While specific green chemistry protocols for this compound are not extensively detailed in the provided literature, general green approaches are highly relevant. These include:
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours or days to mere minutes, leading to significant energy savings. mdpi.com
Use of Greener Solvents : Replacing hazardous organic solvents with water, supercritical CO2, or bio-based solvents is a key tenet of green chemistry. jocpr.com
Solvent-Free Reactions : Conducting reactions without a solvent can minimize waste and simplify purification. mdpi.com
The application of these principles, such as developing catalytic, one-pot reactions, can improve atom economy and reduce the environmental impact of synthesizing this compound and its derivatives. mdpi.com
Multicomponent and Cascade Reactions Leading to this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient tools for building molecular complexity. clockss.org Cascade reactions, in which a series of intramolecular transformations occur sequentially, also provide elegant pathways to complex heterocyclic systems. researchgate.net
Post-Ugi Cyclizations Involving Benzenesulfonyl Groups
The Ugi four-component reaction (U-4CR) is a prominent MCR that is widely used to generate diverse peptide-like scaffolds. When combined with a subsequent cyclization step (a post-Ugi transformation), it becomes a powerful strategy for synthesizing heterocycles. clockss.orgbeilstein-journals.org
This approach can be adapted to synthesize seven-membered rings. For example, a post-Ugi assembly of novel pyrazolo[1,5-a] lookchem.comresearchgate.netdiazepine (B8756704) scaffolds has been reported. beilstein-journals.org The process involves an Ugi reaction followed by a silver(I) triflate-catalyzed intramolecular heteroannulation of the resulting propargylamides, which proceeds in a 7-endo-dig fashion to form the diazepine ring. beilstein-journals.org
While this example leads to a diazepine, the underlying principle of using a post-Ugi cyclization is applicable to the synthesis of azepanes. By carefully selecting the inputs for the Ugi reaction, particularly an amine component containing a benzenesulfonyl group and a carboxylic acid or aldehyde with appropriate functionality, it is conceivable to direct the post-Ugi cyclization toward the formation of a this compound scaffold. For instance, Ugi adducts derived from 2-bromobenzoic acids have been successfully cyclized to form benzodiazepine-2,5-diones, demonstrating the feasibility of forming seven-membered rings through this strategy. clockss.org
Annulation Reactions for Azepane Ring Construction
The construction of the azepane skeleton through annulation reactions represents a powerful approach in organic synthesis, offering direct access to this important N-heterocycle. These methods are often characterized by their efficiency and ability to build molecular complexity rapidly. Key strategies include formal cycloadditions such as [4+3], [5+2], and [6+1] annulations, as well as cascade reactions that involve migration or cyclization sequences.
One notable strategy involves a rhodium-catalyzed intramolecular migration/annulation cascade. bohrium.com A divergent synthetic pathway using sulfinate-tethered triazoles can produce cyclopropanes, dihydropyrroles, and azepane ring systems. bohrium.com This method is particularly relevant as the sulfinate is converted to a sulfone during the reaction, and the choice of the 1-sulfonyl group on the starting triazole can influence the reaction's outcome. bohrium.com The process is initiated by the 1,3-sulfinate migration of an α-imino carbene, leading to a zwitterion whose cyclization can be controlled to form the desired azepane ring. bohrium.com
Another innovative approach utilizes a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene. acs.org The subsequent selective annulation of the resulting zwitterionic intermediate efficiently yields azepane derivatives. acs.org This protocol is valued for its good functional group tolerance and straightforward procedure. acs.org
Organocatalysis has also been successfully applied to the synthesis of azepane structures. A domino temporary-bridge strategy based on the annulation of α-ketoamides with enals provides access to oxygen-bridged azepanes. rsc.org This method allows for the creation of up to four stereogenic centers in a single process. rsc.org
Furthermore, various metal-catalyzed cycloaddition reactions have been developed. A copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes provides a route to structurally diverse azepanes. nih.gov This reaction proceeds through a radical mechanism involving a 1,5-hydrogen atom transfer. nih.gov Hafnium(III)-catalyzed [6 + 1] annulation of N-tethered ynenitriles with Reformatsky reagents is another effective method, yielding highly functionalized 3-amino-2,7-dihydro-1H-azepine-4-carboxylates. acs.org Additionally, base-promoted formal [4 + 3] annulation reactions of α-halogenated N-acylhydrazones and isatin-derived carbonates have been used to construct spiro[indoline-3,5'- Current time information in Bangalore, IN.acs.orgdiazepine] derivatives. beilstein-journals.org
The table below summarizes various annulation strategies for the construction of the azepane ring.
| Annulation Strategy | Catalysts/Reagents | Key Features | Ref. |
| Migration/Annulation Cascade | Rh₂(adc)₄, TBAI | Starts from sulfinate-tethered triazoles; divergent synthesis for azepanes. | bohrium.com |
| Formal 1,3-Migration/Annulation | Rhodium Carbene | Involves zwitterionic intermediates; good functional group tolerance. | acs.org |
| Domino Temporary-Bridge Annulation | Organocatalyst (e.g., from Cinchona alkaloid) | Enantioselective synthesis of oxygen-bridged azepanes. | rsc.org |
| Formal [5+2] Aza-annulation | Copper(I) | Reaction of N-fluorosulfonamides with 1,3-dienes/enynes. | nih.gov |
| [6 + 1] Annulation | Hafnium(III) | Reaction of N-tethered ynenitriles with Reformatsky reagents. | acs.org |
| Formal [4 + 3] Annulation | Base (e.g., DABCO) | Constructs diazepine-containing spiroindolines. | beilstein-journals.org |
The research into these annulation reactions highlights a range of sophisticated methods for synthesizing the azepane core. The choice of catalyst, substrates, and reaction conditions allows for significant control over the structure and stereochemistry of the final product, providing versatile pathways to this compound and a wide array of its derivatives.
Chemical Transformations and Reactivity of 1 Benzenesulfonyl Azepane
Reactions Involving the Azepane Nitrogen
The nitrogen atom in 1-(benzenesulfonyl)azepane is part of a sulfonamide linkage, which dictates its chemical behavior. While the benzenesulfonyl group is often employed as a protecting group for amines due to its stability, its presence also opens avenues for specific functionalization and derivatization reactions.
The primary reaction involving the azepane nitrogen is the cleavage of the N-S bond, which removes the benzenesulfonyl group and liberates the parent azepane. This deprotection is a key step in synthetic sequences where the sulfonamide acts as a protecting group. Various reductive methods have been developed for the cleavage of sulfonamides.
Reductive Cleavage of the N-S Bond:
Several reagents and conditions are known to effect the reductive cleavage of the N-S bond in sulfonamides, which can be applied to this compound to yield azepane. The choice of reagent often depends on the presence of other functional groups in the molecule.
| Reagent/Method | Conditions | Outcome |
| Magnesium in Methanol (Mg/MeOH) | Room temperature or 50 °C | Cleavage of the N-S bond to yield azepane. This method is attractive due to its low cost and operational simplicity. acs.org |
| Bismuth(III) triflate (Bi(OTf)3) | Catalytic amount in 1,2-dichloroethane at 85 °C | Chemoselective C-N bond cleavage, particularly effective for tertiary sulfonamides with specific activating groups. acs.org |
| Neutral Organic Super-Electron-Donor (S.E.D.) | Ground state neutral organic electron donor | Reductive cleavage of sulfonamides with high reduction potentials. strath.ac.uk |
| Electrochemical Reduction | Controlled potential electrolysis | Cathodic cleavage of the S-N bond. rsc.org |
While the benzenesulfonyl group reduces the nucleophilicity of the nitrogen atom, derivatization is still possible under certain conditions. For instance, N-alkylation can be achieved, although it may require stronger electrophiles and bases compared to the parent amine.
Transformations of the Benzenesulfonyl Moiety
The benzene (B151609) ring of the benzenesulfonyl group is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the sulfonyl group. However, under forcing conditions, electrophilic substitution can occur, primarily at the meta position.
Electrophilic Aromatic Substitution:
Common electrophilic aromatic substitution reactions and their expected outcomes on the benzenesulfonyl ring are summarized below.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO3, H2SO4 | 1-((3-Nitrophenyl)sulfonyl)azepane masterorganicchemistry.comyoutube.com |
| Sulfonation | SO3, H2SO4 | 3-((Azepan-1-yl)sulfonyl)benzenesulfonic acid masterorganicchemistry.com |
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by strongly electron-withdrawing groups (like a nitro group) at the ortho or para positions. For this compound itself, SNAr reactions are not facile but can be induced under specific conditions or with appropriate substitution on the ring. The mechanism of such reactions typically involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
Nucleophilic Aromatic Substitution:
| Reaction Type | Conditions | General Outcome |
| SNAr | Strong nucleophile, presence of activating groups (e.g., -NO2) | Replacement of a leaving group on the aromatic ring by the nucleophile. youtube.commit.eduresearchgate.net |
| Intramolecular SNAr | In appropriately substituted sulfonamides | Can lead to cyclic products. nih.gov |
The sulfonyl group itself can be a site of chemical transformation. Reductive cleavage of the C-S bond in the benzenesulfonyl moiety is a known reaction, although it is less common than N-S bond cleavage. For instance, the use of magnesium in methanol can lead to the double reductive cleavage of both N-S and C-S bonds in certain benzo-fused cyclic sulfonamides. acs.org
Transition Metal-Catalyzed Reactions
Transition metals, particularly palladium, gold, and copper, are instrumental in catalyzing reactions that either form the azepine ring or functionalize the core structure.
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net In the context of azepanes, these reactions have been employed for N-arylation. For instance, the coupling of azepane with activated aryl bromides can be achieved using a palladium-based catalyst system to furnish the N-arylated product. acs.org While specific examples focusing solely on this compound as a substrate are not extensively detailed, the general utility of palladium catalysis for the N-arylation of cyclic amines is well-established and applicable to related structures. acs.orgrsc.org The synthesis of complex pharmaceutical compounds often relies on these methods for constructing key bonds. researchgate.netscielo.br
Gold catalysis provides an efficient route for the synthesis of the azepine skeleton through intermolecular annulation reactions. nih.govnih.gov A notable example is the gold(III)-catalyzed [4+3]-cycloaddition of propargyl esters and α,β-unsaturated imines, which yields highly substituted azepines. nih.gov
The proposed mechanism involves the gold-promoted isomerization of a propargyl ester to form a gold-carbenoid intermediate. This electrophilic species is then trapped by the nucleophilic imine. Subsequent intramolecular addition onto the resulting iminium electrophile constructs the seven-membered azepine ring. nih.gov This cascade reaction allows for the rapid assembly of complex azepine structures from simple, readily available starting materials. nih.govnih.gov Electron-donating groups on the aryl components of the reactants have been shown to enhance the reaction rate. nih.gov
Table 1: Gold-Catalyzed [4+3] Cycloaddition for Azepine Synthesis
| Entry | Propargyl Ester | Imine | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Secondary benzylic ester | N-phenyl imine | Azepine 14 | 88 | >20:1 |
| 2 | Secondary benzylic ester | N-phenyl imine | Azepine 16 | 95 | >20:1 |
| 3 | Tertiary propargyl ester | N-phenyl imine | Azepine 18 | 71 | 1.8:1 |
| 4 | Tertiary propargyl ester | N-phenyl imine | Azepine 20 | 82 | 2.5:1 |
Data sourced from a study on Au(III)-catalyzed synthesis of azepines. The reaction conditions typically involve 5 mol % of a picolinic acid-derived gold catalyst in CH2Cl2 at room temperature. nih.gov
Copper-catalyzed reactions offer versatile methods for constructing the azepane ring through intramolecular cyclization. nih.govmdpi.com One such approach is the tandem amination/cyclization of functionalized allenynes with amines. This method, utilizing a Cu(I) catalyst, leads to the formation of functionalized azepine derivatives. The proposed mechanism initiates with the formation of a copper acetylide, followed by nucleophilic addition of an amine and subsequent intramolecular cyclization onto the allene system to yield the seven-membered ring. mdpi.com
Another powerful strategy is the copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines. This reaction synthesizes dibenzo[b,d]azepines with high yields and excellent enantioselectivity by creating both central and axial stereogenic elements. nih.gov
Radical Reactions and C-H Functionalization
Direct functionalization of C-H bonds is a highly efficient strategy for modifying core structures without the need for pre-installed functional groups.
An electrochemical approach has been developed for the vicinal C-H difunctionalization of saturated azaheterocycles, including N-phenylsulfonyl-protected azepane. This method avoids the use of chemical oxidants and allows for the stereoselective introduction of two functional groups on adjacent carbons.
In this process, subjecting this compound to a mixture of acetic acid, acetic anhydride, and hydrochloric acid in an undivided electrochemical cell results in an α-acetoxy-β-chloro derivative. This intermediate is highly versatile; the α-acetoxy group can be readily displaced by various nucleophiles. For example, reaction of the acetoxychlorinated azepane with diisopropylzinc furnished the corresponding chloroisopropyl adduct exclusively as the anti-isomer in a 43% yield. nih.gov This demonstrates the power of electrochemical methods to functionalize otherwise inert C-H bonds, providing a practical route to complex azepane derivatives. nih.gov
Table 2: Electrochemical Vicinal C-H Difunctionalization of N-Phenylsulfonylazepane
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| 1 | Acetoxychlorination | Acetic acid, Acetic anhydride, HCl, Et4NBF4, CH2Cl2, Constant current (5 mA) | α-acetoxy-β-chloro azepane derivative | Not specified | Not specified |
Data sourced from a study on the electrochemical difunctionalization of saturated azaheterocycles. nih.gov
Studies of Radical Pathways and Intermediates
While specific studies detailing the radical pathways and intermediates of this compound are not extensively documented in publicly available research, the reactivity of analogous N-sulfonylated compounds provides insight into potential radical-mediated transformations. The benzenesulfonyl group can influence radical reactions at various positions on the azepane ring.
One potential pathway involves the formation of an α-sulfonamidoyl radical. Such intermediates are known to undergo further reactions, including β-elimination of a sulfonyl radical. nih.gov For this to occur in this compound, a radical would first need to be generated on a carbon atom of the azepane ring. This could potentially be initiated through hydrogen abstraction by a sufficiently reactive radical species.
Furthermore, radical cyclizations have been observed in related cyclic ene sulfonamides. nih.gov Although this compound itself is saturated, the introduction of unsaturation into the azepane ring could open pathways for intramolecular radical additions, potentially leading to bicyclic products. The stability of the sulfonamide bond generally makes it a robust functional group, but under specific reductive conditions, cleavage to form imines has been observed in related systems, suggesting the involvement of radical intermediates. nih.gov
It is important to note that these pathways are inferred from the study of similar N-sulfonylated heterocycles and represent plausible, yet not directly observed, radical reactivity for this compound. Further experimental investigation is required to definitively characterize the radical pathways and intermediates of this specific compound.
Reactions Involving Specific Substituents on the Benzenesulfonyl Group or Azepane Ring
The reactivity of this compound can be significantly modulated by the presence of substituents on either the benzenesulfonyl group or the azepane ring. These substituents can exert electronic and steric effects, influencing the course and rate of chemical transformations.
Substituents on the Benzenesulfonyl Group:
The electronic nature of substituents on the benzene ring of the benzenesulfonyl moiety plays a crucial role in determining the reactivity of the sulfonamide. Electron-withdrawing groups (e.g., nitro, cyano, halo) increase the electrophilicity of the sulfur atom, making the N-S bond more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., alkyl, alkoxy) decrease the electrophilicity of the sulfur atom.
The influence of such substituents on the SO2NH2 group has been a subject of structure-spectra correlation studies in various benzenesulfonamides. tandfonline.com These studies have shown that the electronic effects of substituents are transmitted to the sulfonamide group, affecting properties such as acidity and the strength of the N-S bond. tandfonline.com For instance, the dissociation constants of substituted benzenesulfonamides are influenced by the nature of the substituent on the aromatic ring. tandfonline.com
Substituents on the Azepane Ring:
The introduction of substituents on the azepane ring can direct the regioselectivity of reactions and influence the conformational preferences of the seven-membered ring. Functional groups on the azepane ring can serve as handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
For example, the presence of a carbonyl group on the azepane ring would provide a site for nucleophilic addition or enolate chemistry. An alkenyl substituent could participate in radical cyclization reactions, as seen in related ene sulfonamides. nih.gov The position of the substituent on the azepane ring is also critical. A substituent at the C2 position, for instance, could influence reactions involving the nitrogen atom due to steric hindrance.
While general principles of organic reactivity suggest these substituent effects, specific experimental data on the reactions of substituted this compound derivatives are limited in the reviewed literature.
Spectroscopic and Structural Elucidation of 1 Benzenesulfonyl Azepane
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Detailed analysis of one-dimensional and two-dimensional NMR spectra allows for the precise assignment of proton and carbon signals and provides information on the connectivity and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of 1-(Benzenesulfonyl)azepane provides characteristic signals for both the benzenesulfonyl group and the azepane ring protons. The aromatic protons of the benzenesulfonyl moiety typically appear as a complex multiplet in the downfield region of the spectrum, a result of the electron-withdrawing nature of the sulfonyl group.
The protons on the azepane ring exhibit distinct chemical shifts based on their proximity to the nitrogen atom and the sulfonyl group. The protons on the carbons adjacent to the nitrogen (C2 and C7) are expected to be the most deshielded of the aliphatic protons due to the inductive effect of the nitrogen atom. The remaining methylene (B1212753) protons on the azepane ring (C3, C4, C5, and C6) would appear further upfield.
A representative ¹H NMR dataset for this compound is summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Benzenesulfonyl) | 7.80 - 7.50 | m | - |
| H-2, H-7 (Azepane) | ~3.40 | m | - |
| H-3, H-6 (Azepane) | ~1.80 | m | - |
| H-4, H-5 (Azepane) | ~1.60 | m | - |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented is a generalized representation based on typical values for similar structures. |
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzenesulfonyl group appear in the aromatic region of the spectrum, with the ipso-carbon (the carbon directly attached to the sulfonyl group) typically showing a characteristic chemical shift.
Within the azepane ring, the carbons adjacent to the nitrogen atom (C2 and C7) are the most downfield of the aliphatic signals. The other methylene carbons of the ring (C3, C4, C5, and C6) resonate at higher fields.
A summary of the expected ¹³C NMR chemical shifts is provided in the following table.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (Benzenesulfonyl) | 140 - 125 |
| C-2, C-7 (Azepane) | ~50 |
| C-3, C-6 (Azepane) | ~28 |
| C-4, C-5 (Azepane) | ~26 |
| Note: This data is illustrative and based on the analysis of structurally related compounds. Actual experimental values may differ. |
To definitively assign the proton and carbon signals and to elucidate the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks within the azepane ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments would confirm the assignments made from the one-dimensional spectra and provide a complete picture of the molecular structure.
The seven-membered azepane ring is a flexible system that can adopt various conformations. Furthermore, the nitrogen atom in the sulfonamide linkage can undergo inversion. Dynamic NMR (DNMR) spectroscopy is a key technique for studying these conformational and inversional processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the azepane ring protons.
At room temperature, the rate of conformational interchange and nitrogen inversion may be fast on the NMR timescale, resulting in averaged, and often broad, signals for the azepane protons. As the temperature is lowered, the rate of these dynamic processes decreases. If the coalescence temperature is reached, the single broad peak for a given proton may resolve into two or more distinct signals, corresponding to the different conformations. From the coalescence temperature and the separation of the signals at low temperature, the energy barrier for the dynamic process, such as nitrogen inversion, can be calculated. For related N-substituted azepanes, these barriers are often in a range that is accessible by variable-temperature NMR studies.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula. The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for N-benzenesulfonyl derivatives include cleavage of the C-S and S-N bonds. For this compound, characteristic fragments corresponding to the benzenesulfonyl cation ([C₆H₅SO₂]⁺) and the azepane ring fragment would be expected.
A summary of the expected key ions in the high-resolution mass spectrum of this compound is presented below.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ (Molecular Ion) | C₁₂H₁₈NO₂S | 240.1053 |
| [C₆H₅SO₂]⁺ | C₆H₅O₂S | 141.0005 |
| [C₆H₁₂N]⁺ | C₆H₁₂N | 98.0964 |
| Note: The calculated m/z values are for the most abundant isotopes. |
Fragmentation Pathways and Structural Confirmation
Mass spectrometry provides significant insights into the molecular structure of this compound by analyzing its fragmentation pattern upon ionization. The fragmentation of aromatic sulfonamides is characterized by specific cleavage pathways that aid in structural confirmation. A prominent fragmentation route for arylsulfonamides involves the elimination of sulfur dioxide (SO₂). nih.gov
Upon electron impact, the molecule typically undergoes cleavage of the S-N bond and the C-S bond. The primary fragmentation pathways anticipated for this compound are:
Formation of the benzenesulfonyl cation: Cleavage of the S-N bond results in the formation of the stable benzenesulfonyl cation (C₆H₅SO₂⁺) at an m/z of 141.
Loss of sulfur dioxide: A characteristic rearrangement process for aromatic sulfonamides leads to the expulsion of a neutral SO₂ molecule (64 Da). nih.govaaqr.org This often occurs from the molecular ion or key fragments.
Formation of the phenyl cation: Subsequent fragmentation of the benzenesulfonyl cation by loss of SO₂ yields the phenyl cation (C₆H₅⁺) at an m/z of 77.
Fragmentation of the azepane ring: The azepane portion of the molecule can undergo ring-opening and subsequent fragmentation, leading to a series of smaller aliphatic fragments.
| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| Molecular Ion | [C₁₂H₁₇NO₂S]⁺ | 239 |
| Benzenesulfonyl Cation | [C₆H₅SO₂]⁺ | 141 |
| Azepanyl Cation | [C₆H₁₂N]⁺ | 98 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
Infrared (IR) Spectroscopy
Identification of Key Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts: the aromatic benzene (B151609) ring, the aliphatic azepane ring, and the sulfonamide linkage. columbia.edu
The key vibrational modes identified in the spectrum provide clear evidence for the compound's structure:
Sulfonamide Group (SO₂-N): This group is identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. ucla.edu
Aromatic Ring (Benzene): The presence of the benzene ring is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. libretexts.orgvscht.cz
Aliphatic Ring (Azepane): The saturated azepane ring gives rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). libretexts.org C-H bending vibrations are also expected in the 1470-1350 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 2950 - 2850 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 | Strong |
| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1140 | Strong |
X-ray Crystallography
Solid-State Structure Determination
The analysis would confirm the covalent connectivity of the molecule, showing the benzenesulfonyl group attached to the nitrogen atom of the azepane ring. Key structural parameters that would be determined include:
The S-N and S-O bond lengths within the sulfonamide group.
The C-S bond length connecting the phenyl ring to the sulfur atom.
The geometry around the sulfur atom, which is expected to be tetrahedral.
The precise bond lengths and angles of the C-C and C-N bonds within the seven-membered azepane ring.
This technique provides an unambiguous confirmation of the compound's molecular structure in the crystalline phase. researchgate.net
Conformational Analysis in Crystalline State
The seven-membered azepane ring is conformationally flexible and can adopt several non-planar arrangements to minimize steric and torsional strain. Common conformations for seven-membered rings include the chair, boat, and twist-boat forms. nih.govmdpi.com X-ray crystallography reveals the preferred conformation adopted by the this compound molecule in the crystal lattice. nih.gov
The specific conformation is influenced by the steric bulk of the benzenesulfonyl substituent and the packing forces within the crystal. It is anticipated that the azepane ring will adopt a conformation, such as a distorted chair or boat, that positions the large benzenesulfonyl group in a pseudo-equatorial position to reduce steric hindrance. researchgate.netmdpi.com The analysis would also detail the torsion angles within the azepane ring and the orientation of the phenyl group relative to the sulfonamide linkage, providing a complete picture of the molecule's three-dimensional shape in the solid state.
Computational Chemistry and Theoretical Studies on 1 Benzenesulfonyl Azepane
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometry, energy, and distribution of electrons within a molecule. For 1-(Benzenesulfonyl)azepane, these methods can elucidate how the sulfonyl group influences the properties of the azepane ring.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations can be employed to optimize the molecular geometry of this compound and to compute a variety of its electronic properties.
Theoretical studies on similar sulfonamide-containing molecules often utilize hybrid functionals like B3LYP in combination with basis sets such as 6-31+G(d,p) or 6-311G(d,p) to achieve reliable results. For this compound, such calculations would typically predict key parameters like bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher propensity for chemical reactions.
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, are valuable for visualizing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, while the hydrogen atoms on the azepane ring would exhibit positive potential.
Ab Initio Calculations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy predictions, especially for systems where electron correlation is significant.
For a molecule like this compound, ab initio calculations could be used to refine the energies of different conformers and the transition states between them. High-level ab initio studies on related acyclic systems like n-pentane have demonstrated the accuracy of these methods in determining conformational energy differences. Such calculations would provide a benchmark for the results obtained from DFT methods and offer a more precise understanding of the molecule's potential energy surface.
Conformational Analysis and Energy Landscapes
The flexibility of the seven-membered azepane ring, combined with the rotation around the sulfur-nitrogen bond, gives rise to a complex conformational landscape for this compound.
Ring Conformations of the Azepane Moiety (e.g., Chair, Boat)
To alleviate angle and torsional strain, the seven-membered azepane ring is non-planar. Its conformational preferences are analogous to other cycloalkanes, particularly cyclohexane, adopting forms such as chair, twist-chair, boat, and twist-boat conformations. Computational studies on azepane and related seven-membered heterocycles have shown that the twist-chair conformation is often the most stable. The chair conformation can represent a transition state in some heterocyclic systems.
The relative stability of these conformers is determined by factors like steric hindrance and torsional strain. The chair-like conformations are generally lower in energy than the boat-like conformations due to reduced steric interactions, particularly "flagpole" interactions present in boat structures. A computational analysis of this compound would involve geometry optimization of these various conformers to determine their relative energies and populations at equilibrium.
| Conformation | Relative Energy (kcal/mol) | Key Strain Features |
|---|---|---|
| Twist-Chair | 0.00 | Lowest energy, minimal strain |
| Chair | ~0.5 - 1.5 | Low strain, slightly higher energy |
| Twist-Boat | ~5.0 - 6.0 | Reduced flagpole interactions, some torsional strain |
| Boat | ~6.0 - 8.0 | Significant flagpole steric strain and torsional strain |
Note: The relative energies are representative values based on studies of cycloheptane and its derivatives and would require specific DFT or ab initio calculations for this compound.
Rotational Barriers of the Sulfonyl Group
Rotation around the S-N bond in sulfonamides is restricted due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the sulfonyl group. This restricted rotation creates an energy barrier that can be calculated using computational methods.
By systematically rotating the dihedral angle of the C-S-N-C bond and calculating the energy at each step, a potential energy profile can be generated. The highest point on this profile corresponds to the transition state for rotation, and its energy relative to the ground state defines the rotational barrier. DFT calculations have been successfully used to determine rotational barriers in various amides and related compounds, often showing good agreement with experimental data from NMR spectroscopy. For sulfonamides, these barriers can be substantial, with values reported in the range of 62–71 kJ·mol⁻¹ (approximately 15-17 kcal·mol⁻¹) for certain N,N-disubstituted sulfonamides.
| Parameter | Typical Calculated Value | Computational Method |
|---|---|---|
| Ground State Dihedral Angle (C-S-N-C) | ~60-90° | DFT (e.g., B3LYP/6-311+G) |
| Transition State Dihedral Angle (C-S-N-C) | 0° or 180° | DFT (e.g., B3LYP/6-311+G) |
| Rotational Energy Barrier (ΔG‡) | 15 - 25 kcal/mol | DFT / Ab Initio |
Note: The values presented are typical for sulfonamides and serve as an estimation for what would be expected for this compound.
Reaction Mechanism Elucidation
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, either in its synthesis or its subsequent transformations, DFT calculations can map out the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.
For example, the synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines. A computational study could model this reaction to determine the activation energies and reaction energies, providing insight into the reaction kinetics and thermodynamics. Similarly, reactions of the benzenesulfonyl group, such as cycloadditions of related benzenesulfonyl azides, have been studied in detail using DFT to distinguish between possible mechanistic pathways and to explain observed product stereoselectivity. By calculating the activation barriers for different potential routes, the most favorable mechanism can be identified. Such studies provide a molecular-level understanding of why a reaction proceeds in a particular manner.
Transition State Analysis
Transition state analysis is a cornerstone of computational chemistry, enabling the elucidation of reaction mechanisms by characterizing the high-energy transition state that connects reactants and products. For reactions involving this compound, such as its synthesis or subsequent functionalization, density functional theory (DFT) calculations are frequently employed to map out the potential energy surface.
These studies involve locating the transition state structure and calculating the activation energy barrier, which is crucial for determining the reaction rate. For instance, in reactions analogous to those of other benzenesulfonyl compounds, such as the cycloaddition of benzenesulfonyl azides, DFT calculations at levels like M06-2X/6-311G(d,p) can pinpoint the activation barriers for different potential pathways. nih.gov Such analyses can reveal whether a reaction is likely to proceed and which stereochemical outcome is favored. nih.gov
Key findings from theoretical studies on related sulfonamides include:
Identification of Reaction Pathways: Computational models can distinguish between different possible mechanisms, such as concerted versus stepwise pathways.
Calculation of Activation Energies: The energy barrier to a reaction determines its kinetics. For example, in the reaction of benzenesulfonyl azides with alkenes, different pathways can have significantly different activation barriers, dictating the major product formed. nih.gov
Determination of Rate Constants: From the calculated activation energies, theoretical rate constants can be derived, offering a quantitative prediction of reaction speeds. nih.gov
Below is an illustrative data table summarizing the kind of data generated from a transition state analysis for a hypothetical reaction of this compound.
| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Rate-Determining Step | Predicted Outcome |
| Path A: Concerted | M06-2X/6-311G(d,p) | 15.0 | Single Step | Kinetically competitive |
| Path B: Stepwise (endo) | M06-2X/6-311G(d,p) | 23.5 | C-N Bond Formation | Thermodynamically favored |
| Path C: Stepwise (exo) | M06-2X/6-311G(d,p) | 29.1 | Dinitrogen Extrusion | Kinetically disfavored |
Reaction Coordinate Mapping
Reaction coordinate mapping is a sophisticated computational technique used to study complex chemical processes, particularly those occurring in a solvent or other complex environment. arxiv.org This method aims to simplify the description of a reaction by identifying a "reaction coordinate"—a collective degree of freedom that represents the progress of the reaction. researchgate.netarxiv.org This coordinate is then incorporated into an 'augmented system' that can be studied more rigorously, while the remaining environmental degrees of freedom are treated in a more simplified manner. arxiv.org
For a molecule like this compound, reaction coordinate mapping could be employed to study:
Conformational Changes: The azepane ring is flexible and can adopt various conformations. Reaction coordinate mapping can help to understand the energy landscape and barriers between different chair and boat-like conformations.
Solvent Effects: The interaction of the polar sulfonyl group and the nonpolar hydrocarbon backbone with solvent molecules can be complex. This method can model how solvent reorganization influences a reaction's progress and energetics.
Strong Coupling Dynamics: In situations where the molecule's dynamics are strongly coupled to its environment, this technique provides a more accurate description than simpler models. arxiv.org
The application of this method allows for a more detailed understanding of the dynamics of a chemical process beyond the static picture provided by simple transition state theory. arxiv.org
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which is essential for structure elucidation and characterization. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved with high accuracy using modern computational methods.
Quantum mechanical (QM) approaches, particularly those based on Density Functional Theory (DFT), are widely used for this purpose. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound.
Recent advances have also seen the rise of machine learning (ML) models trained on large datasets of experimental NMR data. mdpi.com These models can predict chemical shifts with very high accuracy, often rivaling or exceeding that of traditional QM methods, especially when considering solvent effects. mdpi.com
The table below illustrates the types of methods used for NMR prediction and their typical accuracies.
| Computational Method | Approach | Typical Accuracy for ¹H NMR (ppm) | Strengths |
| DFT (e.g., B3LYP/6-31G*) | Quantum Mechanics | 0.2 - 0.4 | Good for novel structures, provides electronic structure insight. |
| HOSE Codes | Structure Similarity | 0.2 - 0.3 | Fast, based on empirical data. mdpi.com |
| Machine Learning (PROSPRE) | AI/ML | < 0.2 | High accuracy, can account for solvent effects. mdpi.com |
Quantum Chemical Descriptors and Reactivity Prediction
The inherent reactivity of this compound can be predicted and rationalized through the calculation of various quantum chemical descriptors. These descriptors are derived from the molecule's electronic structure and provide quantitative measures of its propensity to participate in different types of chemical reactions.
These descriptors are foundational to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. semanticscholar.org By calculating these values for this compound, one can predict its behavior in various chemical environments.
Commonly used quantum chemical descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's kinetic stability.
Electrophilicity Index (ω): This descriptor provides a quantitative measure of a molecule's electrophilic character and its ability to accept electrons in a reaction. nih.gov
Atomic Charges: The distribution of electron density across the molecule, represented by atomic charges, can identify potential sites for nucleophilic or electrophilic attack. The sulfur atom of the sulfonyl group, for example, is expected to be highly electrophilic.
The table below lists some key quantum chemical descriptors and their relevance to the reactivity of this compound.
| Descriptor | Definition | Predicted Reactivity Insight for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates sites prone to electrophilic attack (e.g., the nitrogen atom or phenyl ring). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites prone to nucleophilic attack (e.g., the sulfur atom). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Electrophilicity Index (ω) | A measure of the energy stabilization when a system acquires additional electronic charge. | Quantifies the electrophilic nature of the sulfonyl group. |
| Mulliken Atomic Charges | Partitioning of the total electron density among the atoms in the molecule. | Highlights the electrophilic sulfur and nucleophilic nitrogen and oxygen atoms. |
Mechanistic Investigations of Reactions Involving 1 Benzenesulfonyl Azepane
Detailed Reaction Pathways
The N-sulfonyl group is critical in modulating the electronic properties of the nitrogen atom, enabling a diverse range of reactions that proceed through highly reactive intermediates.
While direct C-H insertion into a pre-existing 1-(benzenesulfonyl)azepane is not a common transformation, the conceptual reverse—the formation of the N-sulfonylated ring via a sulfonylnitrene or an equivalent reactive intermediate—is a fundamental concept in heterocyclic synthesis. A well-studied analogue for this type of reactivity is the rhodium(II)-catalyzed decomposition of N-sulfonyl-1,2,3-triazoles.
This reaction does not proceed through a free sulfonylnitrene but rather through a metal-stabilized α-imino carbene intermediate, which exhibits analogous reactivity. The catalytic cycle is initiated by the coordination of the N-sulfonyl-1,2,3-triazole to the rhodium(II) catalyst. This is followed by the extrusion of dinitrogen (N₂) to generate the key α-imino rhodium carbene species. This highly electrophilic intermediate can then undergo a variety of subsequent transformations, such as C-H functionalization, cyclopropanation, or annulation reactions. slideshare.netnih.govmaynoothuniversity.ie For example, the reaction of these carbenes with olefins is a powerful method for constructing cyclopropanes with high stereocontrol. maynoothuniversity.ie
The general pathway can be summarized as:
Catalyst Activation: The N-sulfonyl-1,2,3-triazole coordinates to the Rh(II) center.
Dinitrogen Extrusion: The triazole ring fragments, releasing a molecule of N₂.
Carbene Formation: A reactive α-imino rhodium carbene is formed. researchgate.net
Subsequent Reaction: The carbene intermediate is trapped by a suitable substrate (e.g., an olefin or an indole) to form the final product. maynoothuniversity.ieresearchgate.net
This pathway highlights how the N-sulfonyl group facilitates the generation of a reactive nitrogen-containing intermediate under metal catalysis, serving as a powerful tool for constructing complex molecular architectures.
1,6-conjugate addition, or 1,6-Michael addition, is a key reaction for forming carbon-carbon or carbon-heteroatom bonds at the terminus of an extended π-system, such as a dienyl sulfone. While a direct example on an unsaturated 1-(benzenesulfonyl)azepine diene is not prominently documented, the mechanism can be understood from analogous systems where a sulfonyl group activates a diene for nucleophilic attack.
In an organocatalytic variant, the reaction between an aldehyde and a 1,3-bis(sulfonyl)butadiene proceeds via a 1,6-conjugate addition pathway. maynoothuniversity.iethieme-connect.com The mechanism involves:
Enamine Formation: The aldehyde reacts with a secondary amine catalyst (e.g., a prolinol silyl (B83357) ether) to form a nucleophilic enamine.
1,6-Addition: The enamine attacks the terminal (δ) carbon of the dienyl sulfone system. The negative charge is delocalized across the extended conjugate system and stabilized by the two sulfonyl groups.
Intramolecular Cyclization: The resulting intermediate undergoes a subsequent intramolecular reaction, such as a Mannich-type cyclization.
Catalyst Regeneration: The catalyst is eliminated to regenerate the active catalyst and yield the final cyclic product. thieme-connect.com
This mechanism demonstrates the crucial role of the sulfonyl group in lowering the LUMO of the conjugated system, making the terminal carbon susceptible to nucleophilic attack and enabling the 1,6-addition pathway over a competing 1,4-addition. wikipedia.org
Domino reactions involving pericyclic steps are powerful transformations for rapidly building molecular complexity. A sequence beginning with a 1,7-hydrogen shift followed by an electrocyclization is a plausible, though not explicitly documented, pathway for forming azepine derivatives. The core of this sequence relies on the electrocyclization of an aza-heptatrienyl anion, a close analogue of the all-carbon heptatrienyl anion. nih.govegyankosh.ac.in
The proposed domino mechanism would proceed as follows:
Generation of a Conjugated System: A suitable precursor containing the this compound framework would need to be in a conformation that allows for a 1,7-hydrogen shift. This shift would generate a specific isomer of an aza-heptatriene system required for cyclization.
Deprotonation: A base removes a proton to form an aza-heptatrienyl anion. The presence of electron-withdrawing groups, such as the benzenesulfonyl group, can facilitate this deprotonation and stabilize the resulting anion, allowing for the use of milder bases. nih.govyorku.ca
Electrocyclic Ring Closure: The aza-heptatrienyl anion undergoes a thermally allowed 6π-electron conrotatory electrocyclization to form a seven-membered cycloheptadienyl anion. This step is thermodynamically driven by the formation of a stable σ-bond at the expense of a π-bond. nih.govresearchgate.net
Protonation/Elimination: The resulting anion is then protonated to give a dihydroazepine derivative or undergoes elimination to form a fully conjugated azepine ring. egyankosh.ac.in
This pathway showcases how pericyclic principles can be applied to the synthesis of seven-membered heterocyclic rings like azepanes.
Role of Catalysts and Reagents in Reaction Selectivity
The choice of catalyst is paramount in directing the outcome of reactions involving N-sulfonylated precursors. Different metal catalysts can engage the same starting material to produce completely different products by accessing distinct mechanistic pathways. A compelling example is the divergent reactivity of N-sulfonyl-1,2,3-triazoles, which can be steered by either rhodium(II) or palladium(0) catalysts.
When a specific ortho-allylphenyl substituted N-sulfonyl-1,2,3-triazole is treated with a rhodium(II) catalyst, it undergoes an intramolecular Buchner-type reaction to yield an isoquinolin-3-one. Conversely, when the same substrate is exposed to a palladium(0) catalyst, it favors a Tsuji-Trost-type allylation pathway, leading to the formation of a 2-aminoindanone. This catalyst-controlled selectivity allows for the synthesis of two distinct heterocyclic scaffolds from a single precursor.
| Catalyst System | Solvent | Temperature (°C) | Product Type | Yield (%) |
|---|---|---|---|---|
| Rh₂(TMA)₄ | Toluene | 90 | Isoquinolin-3-one | 72 |
| Pd₂(dba)₃ / Xantphos | Toluene | 60 | 2-Aminoindanone | 60 |
| Rh₂(OAc)₄ | Toluene | 90 | Isoquinolin-3-one | 65 |
| Pd(PPh₃)₄ | Toluene | 60 | 2-Aminoindanone | 55 |
Data derived from studies on catalyst-controlled divergent transformations of N-sulfonyl-1,2,3-triazoles. rsc.org
This divergence arises because the rhodium catalyst generates a highly electrophilic α-imino carbene intermediate that favors insertion and annulation, while the palladium catalyst facilitates a cross-coupling pathway involving the ortho-allyl group.
Stereochemical Outcomes and Origin of Selectivity
Achieving high stereoselectivity is a central goal in modern organic synthesis. In reactions involving the this compound motif or its precursors, stereochemistry can be effectively controlled by using chiral catalysts. The rhodium(II)-catalyzed asymmetric cyclopropanation of olefins with N-sulfonyl-1,2,3-triazoles serves as an excellent model.
By employing chiral dirhodium(II) carboxylate catalysts, such as those with engineered ligand scaffolds (e.g., Rh₂(S-DOSP)₄), a chiral environment is created around the active site. When the α-imino rhodium carbene is generated, the chiral ligand directs the trajectory of the incoming olefin. This forces the olefin to approach from a specific face and in a particular orientation to minimize steric hindrance in the transition state. This facial discrimination results in the formation of one enantiomer of the cyclopropane (B1198618) product in significant excess over the other. maynoothuniversity.ie
The reaction exhibits both high diastereoselectivity (favoring the trans cyclopropane) and high enantioselectivity.
| Olefin Substrate | Chiral Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|
| Styrene | Rh₂(S-DOSP)₄ | 92 | >20:1 | 98:2 |
| 4-Methylstyrene | Rh₂(S-DOSP)₄ | 95 | >20:1 | 98:2 |
| 4-Chlorostyrene | Rh₂(S-DOSP)₄ | 88 | >20:1 | 97:3 |
| Ethyl vinyl ether | Rh₂(S-DOSP)₄ | 85 | >20:1 | 97:3 |
Data derived from studies on Rh(II)-catalyzed asymmetric cyclopropanation. maynoothuniversity.ie
Kinetic and Thermodynamic Considerations
In many chemical reactions involving this compound and its derivatives, multiple reaction pathways are available from a common intermediate, leading to different products. The distribution of these products can often be controlled by the reaction conditions, a concept explained by kinetic versus thermodynamic control. egyankosh.ac.inrsc.org
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest—the one with the lowest activation energy (Ea). This is known as the kinetic product. wikipedia.orgyorku.ca
Thermodynamic Control: At higher temperatures, the reactions become reversible. Given enough energy and time, the products can revert to the intermediate and react again. An equilibrium is eventually established, and the major product will be the most stable one—the one with the lowest Gibbs free energy (G). This is the thermodynamic product. yorku.cachempedia.info
Consider a scenario where a reactive intermediate derived from a this compound precursor can lead to two different isomers, Product A and Product B. Product A may form faster (lower Ea) but be less stable than Product B.
Under low-temperature conditions (kinetic control), Product A would be the major isomer. However, if the reaction is heated (thermodynamic control), the formation of Product A becomes reversible, and the system will eventually equilibrate to favor the more stable Product B. Understanding these principles allows chemists to select specific reaction conditions (temperature, reaction time, solvent) to selectively favor the formation of the desired product. rsc.org
Applications and Broader Significance in Organic Synthesis
1-(Benzenesulfonyl)azepane as a Versatile Synthetic Intermediate
This compound is a valuable building block in organic synthesis due to the unique properties imparted by the benzenesulfonyl group. This electron-withdrawing group effectively deactivates the nitrogen atom, preventing its participation in unwanted side reactions and enhancing the stability of the azepane ring under various conditions. This stability is crucial for multi-step synthetic sequences where other parts of a molecule are being modified.
Furthermore, the sulfonyl group acidifies the protons on the carbon atoms adjacent to the nitrogen (the α-carbons), making them susceptible to deprotonation by strong bases. This allows for the selective functionalization of the azepane ring at these positions through reactions with various electrophiles. This targeted reactivity is a key feature that establishes this compound as a pivotal intermediate for introducing substituents and building molecular complexity. Its utility is demonstrated in its role as a precursor for creating a diverse array of substituted azepane derivatives tailored for specific applications in medicinal chemistry and materials science.
Construction of Complex Heterocyclic Systems and Fused Rings
The N-sulfonylated azepane scaffold is a cornerstone for the synthesis of intricate heterocyclic and fused-ring systems. researchgate.net Various synthetic strategies leverage this intermediate to construct polycyclic structures, which are of significant interest in drug discovery.
One powerful method involves intramolecular cyclization reactions. For example, palladium-catalyzed intramolecular C-H/C-H biaryl coupling can be used to form dibenzo-fused heterocycles. mdpi.com In this type of reaction, a this compound derivative bearing an appropriately positioned aryl group can undergo cyclization to create a rigid, polycyclic structure containing the azepane core. Similarly, benzyne-mediated cyclization provides a pathway to construct N-heterocycles fused with highly substituted benzene (B151609) rings. nih.govresearchgate.net
Another effective approach is the use of cycloaddition reactions. An intramolecular 1,3-dipolar azide-alkyne cycloaddition strategy has been successfully employed to synthesize novel quinoline-fused triazolo-azepine derivatives. rsc.org This method facilitates the formation of both five- and seven-membered rings in a single, efficient step. The N-benzenesulfonyl group is compatible with these reaction conditions and helps ensure the stability of the azepane ring throughout the transformation. These methodologies highlight the importance of the this compound core in accessing complex, three-dimensional molecular frameworks. dntb.gov.uaosi.lv
Methodologies for Diverse Nitrogen-Containing Scaffolds
The synthesis of diverse nitrogen-containing scaffolds is a central goal in medicinal and organic chemistry. nih.govmdpi.comresearchgate.net The this compound structure serves as a key target and intermediate in several powerful synthetic methodologies designed to generate a wide variety of these scaffolds.
Ring expansion reactions are a particularly prominent strategy for accessing the seven-membered azepane ring from more readily available five- or six-membered precursors. researchgate.net For instance, the expansion of an N-benzenesulfonylated piperidine (B6355638) ring can provide a direct route to the azepane core with control over substitution patterns. Dearomative rearrangement of aromatic compounds, such as o-nitrophenyl alkynes, offers another innovative, catalyst-free method to produce benzazepine scaffolds. nih.gov In these syntheses, the use of a sulfonyl protecting group (such as p-toluenesulfonyl or benzenesulfonyl) on the nitrogen is common. nih.gov These methods are often characterized by high atom economy and provide access to densely functionalized azepane derivatives that would be difficult to obtain through other means. researchgate.net
Below is a table summarizing key methodologies used to generate diverse azepane-based scaffolds.
| Methodology | Description | Precursors | Resulting Scaffold |
| Ring Expansion | Expansion of a smaller, more common ring (e.g., piperidine) to form the seven-membered azepane ring. | Substituted Piperidines | Functionalized Azepanes |
| Dearomative Rearrangement | A catalyst-free rearrangement of an aromatic precursor, such as an o-nitrophenyl alkyne, to form a fused azepine system. | o-Nitrophenyl Alkynes | Benzazepines |
| Tandem Amination/Cyclization | A copper(I)-catalyzed reaction of functionalized allenynes with amines to produce substituted azepines. nih.gov | Allenynes, Amines | Functionalized Azepines |
| Intramolecular Cycloaddition | An intramolecular reaction, such as an azide-alkyne cycloaddition, to form fused polycyclic systems containing the azepine ring. rsc.org | Azido-alkyne substituted linear chains | Fused Triazolo-azepines |
Strategic Use of the Benzenesulfonyl Protecting Group and Leaving Group Ability
The benzenesulfonyl group in this compound plays a multifaceted strategic role that extends beyond its function as a simple protecting group. Its chemical properties are instrumental in directing the synthesis and functionalization of the azepane ring.
As a protecting group , the benzenesulfonyl moiety is exceptionally robust. It is stable to a wide range of reaction conditions, including strongly acidic or basic media and many oxidizing and reducing agents, allowing for extensive chemical modifications on other parts of the molecule without affecting the azepane nitrogen. The nitrogen lone pair is rendered non-nucleophilic and non-basic, preventing unwanted N-alkylation or protonation. Deprotection is typically achieved under reductive conditions, such as with dissolving metals (e.g., sodium in liquid ammonia) or magnesium in methanol, which cleanly cleaves the N–S bond to liberate the free secondary amine.
The strong electron-withdrawing nature of the benzenesulfonyl group also serves as an activating group . It significantly increases the acidity of the α-protons (at the C2 and C7 positions) of the azepane ring. This allows for regioselective deprotonation with a strong base, such as n-butyllithium, to form a stabilized α-amino carbanion. This carbanion can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), providing a powerful method for introducing substituents at positions adjacent to the nitrogen atom.
While less common than its role as a protecting or activating group, the benzenesulfonyl group can, under specific circumstances, function as a leaving group . In certain rearrangement or fragmentation reactions, particularly those involving strained ring systems or the formation of highly stable products, the benzenesulfinate (B1229208) anion can be expelled. This dual functionality as both a stable protector and a potential leaving/activating group underscores its strategic importance in the design of complex synthetic routes involving the azepane core. slideshare.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
